CETP Inhibitory Activity: Direct Comparison of 2-Methyl-6-phenylquinoline Derivatives vs. Dalcetrapib
Derivatives of 2-methyl-6-phenylquinoline-3-carboxylic acid, a direct functionalized analog of the target compound, demonstrate potent and tunable CETP inhibition ranging from 30% to 80.1% at 10 µM [1]. This activity is quantitatively comparable to the established CETP inhibitor dalcetrapib under the same assay conditions, positioning the scaffold as a viable alternative in cardiovascular drug discovery [1]. The core 2-methyl-6-phenylquinoline structure provides the essential scaffold for this activity.
| Evidence Dimension | CETP Inhibition Rate |
|---|---|
| Target Compound Data | 30% to 80.1% inhibition at 10 µM (for 3-carboxylic acid derivative) |
| Comparator Or Baseline | Dalcetrapib (potent CETP inhibitor) |
| Quantified Difference | Activity comparable to dalcetrapib |
| Conditions | In vitro CETP-SPA assay |
Why This Matters
This positions 2-methyl-6-phenylquinoline as a crucial starting material for developing next-generation CETP inhibitors with potentially improved pharmacokinetic profiles.
- [1] Molecules. 2012; 17(5):5497-5507. Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. DOI: 10.3390/molecules17055497. View Source
